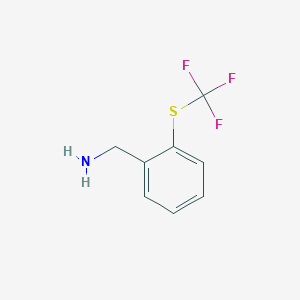

2-(Trifluoromethylthio)Benzylamine

Description

Significance of Organofluorine Chemistry in Contemporary Synthetic and Medicinal Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. google.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, yet it imparts profoundly different electronic effects. google.com This has led to the development of a vast array of fluorinated compounds with applications ranging from pharmaceuticals and agrochemicals to advanced materials. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby fine-tuning the pharmacological profile of a drug candidate. google.combeilstein-journals.org It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, a testament to the transformative impact of organofluorine chemistry. researchgate.net

The Trifluoromethylthio (SCF3) Group: Role in Modulating Molecular Properties and Biological Activity

The trifluoromethylthio (SCF3) group is a highly valued substituent in contemporary drug design due to its unique combination of properties. It is one of the most lipophilic electron-withdrawing groups, a characteristic that can significantly enhance a molecule's ability to permeate cell membranes. researchgate.net This increased lipophilicity can lead to improved absorption and distribution of a drug candidate within the body. Furthermore, the robust nature of the C-S and C-F bonds in the SCF3 group often imparts greater metabolic stability to the parent molecule, protecting it from enzymatic degradation and thereby extending its duration of action. The strong electron-withdrawing nature of the SCF3 group can also influence the reactivity and binding interactions of the molecule with its biological target. researchgate.net Research has shown that the incorporation of an SCF3 group can be a key strategy in the optimization of lead compounds in drug discovery programs. nih.gov

The Benzylamine (B48309) Moiety in Synthetic Methodologies and Chemical Biology

The benzylamine moiety is a fundamental structural unit in organic chemistry and is a common feature in a wide range of biologically active compounds and pharmaceutical agents. bldpharm.com It serves as a versatile building block in organic synthesis, readily undergoing a variety of chemical transformations at the amino group and the aromatic ring. bldpharm.com Benzylamines are precursors to a diverse array of more complex molecules, including amides, sulfonamides, and heterocyclic systems. rsc.org In chemical biology, the benzylamine scaffold is present in numerous compounds that interact with biological systems, including enzyme inhibitors and receptor ligands. Its ability to participate in hydrogen bonding and its conformational flexibility make it a valuable component in the design of molecules that can effectively interact with biological targets. openmedicinalchemistryjournal.com

Research Focus: 2-(Trifluoromethylthio)Benzylamine within the Context of Fluorinated Amines

Fluorinated amines, a class of compounds that includes 2-(Trifluoromethylthio)benzylamine, represent a confluence of the beneficial properties of both fluorine and amine functionalities. The introduction of fluorine or a fluoroalkyl group can significantly modulate the basicity (pKa) of the amine, a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic properties. beilstein-journals.org Specifically, 2-(Trifluoromethylthio)benzylamine positions the lipophilic and electron-withdrawing SCF3 group ortho to the aminomethyl group on the benzene (B151609) ring. This specific substitution pattern is expected to create a unique electronic and steric environment that could lead to novel biological activities and chemical reactivities. While extensive research has been conducted on various fluorinated amines and benzylamine derivatives, detailed studies focusing specifically on 2-(Trifluoromethylthio)benzylamine are less common in publicly available literature. This article seeks to collate and present the available information on this compound, drawing comparisons with its isomers and related structures to highlight its potential in advanced research.

Data on Related Compounds

Due to the limited availability of specific experimental data for 2-(Trifluoromethylthio)benzylamine in the surveyed literature, the following tables present data for the closely related isomer, 4-(Trifluoromethylthio)benzylamine, and the analogous compound, 2-(Trifluoromethyl)benzylamine. This information provides valuable context and allows for informed predictions regarding the properties of the target compound.

Table 1: Physicochemical Properties of 4-(Trifluoromethylthio)benzylamine

| Property | Value | Source |

| Molecular Formula | C8H8F3NS | fishersci.no |

| Molecular Weight | 207.22 g/mol | fishersci.no |

| Physical State | Liquid | fishersci.no |

| Appearance | Colorless | fishersci.no |

| Boiling Point | 224-225 °C at 760 mmHg | sigmaaldrich.com |

| Density | 1.310 g/mL | sigmaaldrich.com |

| Refractive Index | n20/D 1.5040 | sigmaaldrich.com |

Table 2: Physicochemical Properties of 2-(Trifluoromethyl)benzylamine

| Property | Value | Source |

| Molecular Formula | C8H8F3N | chemicalbook.com |

| Molecular Weight | 175.15 g/mol | chemicalbook.comtcichemicals.com |

| Physical State | Liquid | chemicalbook.com |

| Appearance | Colorless to light yellow | beilstein-journals.org |

| Boiling Point | - | - |

| Density | 1.249 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.471 | chemicalbook.com |

Table 3: Spectroscopic Data for 2-(Trifluoromethyl)benzylamine

| Spectroscopy | Data | Source |

| ¹³C NMR | InChI=1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | chemicalbook.com |

| ¹H NMR (DMSO-d₆) | δ 7.43 (d, J=7.2 Hz, 2H), 7.64-7.66 (m, 3H), 7.78 (m, 1H) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethylsulfanyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKFKAJMVJFHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236736-24-6 | |

| Record name | {2-[(trifluoromethyl)sulfanyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethylthio Benzylamine and Analogous Compounds

The introduction of the trifluoromethylthio (SCF3) group into organic molecules can significantly alter their physical and chemical properties, often enhancing their lipophilicity and bioavailability. This has led to a growing interest in the development of synthetic methods for the preparation of trifluoromethylthiolated compounds, including 2-(trifluoromethylthio)benzylamine and its analogs. This section explores various strategies for the regioselective and stereoselective introduction of the trifluoromethylthio group onto benzylamine (B48309) and related aromatic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trifluoromethylthio Benzylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The presence of the trifluoromethylthio (-SCF₃) group makes ¹⁹F NMR an indispensable tool for characterization. Since fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, this technique is highly sensitive.

For 2-(Trifluoromethylthio)benzylamine, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp resonance (a singlet), as there are no other fluorine atoms or nearby protons within the typical three-bond coupling range to cause splitting. The chemical shift of this singlet is highly diagnostic for the -SCF₃ group attached to an aromatic ring. Typically, the resonance for an Ar-SCF₃ group appears in the region of -40 to -45 ppm relative to a CFCl₃ standard. This distinct signal provides unambiguous confirmation of the trifluoromethylthio moiety's presence and electronic environment.

¹H and ¹³C NMR spectra provide detailed information about the proton and carbon frameworks of the molecule, respectively.

¹H NMR: The proton NMR spectrum of 2-(Trifluoromethylthio)benzylamine would display distinct signals corresponding to the different types of protons.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear as a complex multiplet pattern in the typical aromatic region of approximately 7.2-7.7 ppm. The ortho-substitution pattern leads to overlapping signals that require 2D techniques for definitive assignment.

Benzylic Protons (-CH₂-): The two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring and the amine group are chemically equivalent and would appear as a singlet at approximately 3.9-4.1 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature, but can generally be expected in the range of 1.5-2.5 ppm. This signal may exchange with deuterium (B1214612) upon addition of D₂O, causing it to disappear from the spectrum, which is a useful method for its identification.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. Two of these are quaternary (C-SCF₃ and C-CH₂NH₂), and four are methine carbons (C-H). Their chemical shifts would appear between approximately 125 and 140 ppm.

Benzylic Carbon (-CH₂-): A single signal for the benzylic carbon is expected around 45-50 ppm.

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift would be in the region of 128-132 ppm, with a large coupling constant of approximately 307-310 Hz.

Predicted ¹H and ¹³C NMR Data

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.2 - 7.7 | Multiplet (m) | 4H |

| -CH₂NH₂ | 3.9 - 4.1 | Singlet (s) | 2H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| Carbon Type | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Ar-C (quaternary) | 130 - 140 | Singlet or Quartet (small coupling) |

| Ar-CH (methine) | 125 - 135 | Singlet or Quartet (small coupling) |

| -CH₂NH₂ | 45 - 50 | Singlet |

| -SCF₃ | 128 - 132 | Quartet (q, ¹JCF ≈ 308 Hz) |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. For 2-(Trifluoromethylthio)benzylamine, COSY would be used to trace the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). acs.orgmagtech.com.cn It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzylic proton singlet to the benzylic carbon signal. acs.orgmagtech.com.cn

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. sigmaaldrich.comgoogle.com For 2-(Trifluoromethylthio)benzylamine (C₈H₈F₃NS), the calculated exact mass of the molecular ion [M]⁺ is 207.0380 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of an amino group (-NH₂): leading to a fragment ion at m/z 191.

Formation of the benzyl (B1604629) cation: Cleavage of the C-C bond between the benzylic carbon and the ring is less common, but cleavage of the C-N bond to form a [M-NH₂]⁺ fragment is plausible.

Formation of a tropylium-like ion: The fragment at m/z 191 could potentially rearrange to a stable tropylium (B1234903) ion.

Cleavage of the C-S bond: Loss of the ·CF₃ radical to give a fragment at m/z 138.

Predicted HRMS Data

| Ion/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₈H₈F₃NS⁺ | 207.0380 |

| [M-NH₂]⁺ | C₈H₆F₃S⁺ | 191.0191 |

| [M-CF₃]⁺ | C₈H₈NS⁺ | 138.0423 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of 2-(Trifluoromethylthio)benzylamine would show several key absorption bands:

N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group usually appears as a medium to strong band around 1600 cm⁻¹.

C-F Stretching: The C-F bonds of the -CF₃ group produce very strong and characteristic absorption bands in the 1100-1200 cm⁻¹ region. rsc.org

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | 1100 - 1200 | Very Strong | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable)

Should 2-(Trifluoromethylthio)benzylamine be a crystalline solid, single-crystal X-ray crystallography could provide the ultimate structural proof. This technique maps the electron density of a crystal, revealing the precise three-dimensional arrangement of every atom in the molecule and in the crystal lattice.

If a suitable single crystal could be grown, X-ray diffraction analysis would yield unambiguous data on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity established by NMR.

Conformation: The exact solid-state conformation of the molecule, including the torsion angles of the benzylamine (B48309) and trifluoromethylthio side chains relative to the aromatic ring.

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal, revealing intermolecular forces such as hydrogen bonding involving the amine group and potential non-covalent interactions involving the sulfur or fluorine atoms.

This technique, when successful, eliminates any structural ambiguity that might remain after spectroscopic analysis.

Reactivity and Derivatization Pathways of 2 Trifluoromethylthio Benzylamine

Chemical Transformations at the Amine Moiety

The primary amine group of 2-(Trifluoromethylthio)benzylamine is a versatile handle for a variety of chemical modifications, including acylation, alkylation, arylation, and cyclization reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine in 2-(Trifluoromethylthio)benzylamine allows for straightforward acylation, alkylation, and arylation reactions to furnish the corresponding amides, secondary amines, and tertiary amines.

Acylation: The reaction of 2-(Trifluoromethylthio)benzylamine with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, readily yields N-acylated products. For instance, the acylation with acetyl chloride would produce N-(2-(Trifluoromethylthio)benzyl)acetamide. The reaction conditions are generally mild, and a variety of acyl groups can be introduced, providing access to a diverse library of amides. A general procedure for the acylation of a benzylamine (B48309) involves dissolving the amine in a suitable solvent like dichloromethane (B109758) and adding the acylating agent, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. prepchem.comscielo.br

Alkylation: N-alkylation of the benzylamine can be achieved using alkyl halides. However, the direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the initial reaction of 2-(Trifluoromethylthio)benzylamine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to the desired secondary amine. The reaction of benzylamine with alkyl halides can proceed via an SN1 or SN2 mechanism depending on the nature of the alkyl halide. doubtnut.com

Arylation: The N-arylation of 2-(Trifluoromethylthio)benzylamine can be accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govrsc.org This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups onto the nitrogen atom.

Table 1: Representative Transformations of the Amine Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acetyl chloride, pyridine, CH2Cl2, 0 °C to rt | N-(2-(Trifluoromethylthio)benzyl)acetamide |

| Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., ACN) | Secondary or tertiary amine |

| Reductive Amination | Aldehyde/ketone, NaBH4, MeOH | Secondary amine |

| Arylation | Aryl bromide, Pd catalyst, phosphine ligand, base | N-Aryl-2-(trifluoromethylthio)benzylamine |

Cyclization Reactions Leading to Novel Heterocyclic Frameworks (e.g., quinazolines from related benzylamine derivatives)

Benzylamine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most prominent examples is the construction of the quinazoline (B50416) scaffold. While specific examples starting from 2-(Trifluoromethylthio)benzylamine are not extensively documented in the literature, established synthetic routes for quinazolines from other benzylamines can be extrapolated.

A common strategy involves the condensation of a 2-aminobenzylamine derivative with a one-carbon source, such as an orthoformate or an aldehyde. For instance, the reaction of a substituted 2-aminobenzylamine with triethyl orthoformate can lead to the formation of a quinazoline ring system. acs.org In the context of 2-(Trifluoromethylthio)benzylamine, this would first require the introduction of an amino group onto the aromatic ring, for example, at the 6-position, to generate 2-(aminomethyl)-3-(trifluoromethylthio)aniline. This intermediate could then undergo cyclization with an appropriate C1 synthon.

Alternatively, modern transition-metal-catalyzed methods provide efficient pathways to quinazolines from 2-aminobenzylamines and various coupling partners, including other amines or alcohols, often proceeding through an oxidative C-H amination mechanism. nih.gov

Chemical Modifications of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a key functional moiety that imparts unique electronic properties to the molecule. This group can undergo oxidative transformations and, under certain conditions, reductive or desulfurization reactions.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom in the trifluoromethylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which further enhances the electron-withdrawing nature of the substituent.

The oxidation of aryl trifluoromethyl sulfides to aryl trifluoromethyl sulfoxides can be achieved with high selectivity using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide in trifluoroacetic acid. rsc.org This system acts as a source of trifluoroperacetic acid in situ, which is a powerful yet selective oxidant. Other reagents like m-chloroperoxybenzoic acid (mCPBA) can also be employed, although careful temperature control is often necessary to prevent over-oxidation to the sulfone. semanticscholar.org

Further oxidation of the trifluoromethyl sulfoxide to the corresponding trifluoromethyl sulfone requires stronger oxidizing conditions. The use of an excess of the oxidizing agent or more forcing reaction conditions will typically drive the reaction to completion, yielding the sulfone. These sulfones are highly electron-deficient species and can be valuable intermediates in their own right. nih.gov

Table 2: Oxidation of the Trifluoromethylthio Group

| Transformation | Reagents and Conditions | Product |

| Sulfide to Sulfoxide | 30% H2O2, Trifluoroacetic acid, rt | 2-(Trifluoromethylsulfinyl)benzylamine |

| Sulfide to Sulfone | Excess mCPBA, CH2Cl2, reflux | 2-(Trifluoromethylsulfonyl)benzylamine |

Reductive Processes and Desulfurization Reactions

The reductive cleavage of the C-S bond in aryl trifluoromethyl sulfides is a challenging transformation due to the stability of the trifluoromethylthio group. However, related desulfurization reactions of aryl sulfones have been reported. For instance, nickel-catalyzed desulfonylative cross-coupling reactions of aryl sulfones with aryl halides have been developed, suggesting that under specific catalytic conditions, the C-SO2 bond can be cleaved. nih.gov It is plausible that similar reductive desulfurization or desulfonylative functionalization of the corresponding sulfone derived from 2-(Trifluoromethylthio)benzylamine could be achieved, potentially leading to the formation of a C-C bond at the original site of the sulfur substituent.

Reductive methods that cleave the C-F bonds of the CF3 group while leaving the C-S bond intact are also conceivable under specific conditions, although such transformations are less common.

Aromatic Ring Functionalization

The aromatic ring of 2-(Trifluoromethylthio)benzylamine is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the combined electronic effects of the aminomethyl (-CH2NH2) and trifluoromethylthio (-SCF3) groups.

The aminomethyl group is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair, which can be relayed to the ring through the benzylic carbon. Conversely, the trifluoromethylthio group is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive effect of the fluorine atoms. youtube.com

Typical electrophilic aromatic substitution reactions that could be envisaged include nitration (using HNO3/H2SO4), halogenation (e.g., with Br2/FeBr3), and Friedel-Crafts acylation or alkylation, although the latter may be complicated by the presence of the amine functionality which can react with the Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com Protection of the amine group, for example as an amide, would likely be necessary before carrying out such transformations.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product(s) |

| NO2+ | 2-(Aminomethyl)-5-nitro-1-(trifluoromethylthio)benzene |

| Br+ | 5-Bromo-2-(aminomethyl)-1-(trifluoromethylthio)benzene |

| RCO+ (after amine protection) | 1-(4-(Aminomethyl)-3-(trifluoromethylthio)phenyl)ethan-1-one |

Electrophilic Aromatic Substitution with Directing Group Effects

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of such reactions is dictated by the electronic nature of the substituents already present on the ring. In the case of 2-(trifluoromethylthio)benzylamine, the two substituents would exert opposing effects.

The aminomethyl group (-CH₂NH₂) is generally considered an activating and ortho-, para-directing group. The nitrogen's lone pair of electrons can be donated towards the ring, stabilizing the arenium ion intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. However, under strongly acidic conditions, which are common for many EAS reactions, the amino group will be protonated to form -CH₂NH₃⁺. This protonated form becomes a deactivating, meta-directing group due to its positive charge.

Conversely, the trifluoromethylthio group (-SCF₃) is a strongly deactivating and meta-directing group. The high electronegativity of the fluorine atoms withdraws electron density from the sulfur atom and, by extension, from the aromatic ring through an inductive effect. This deactivation makes the ring less susceptible to electrophilic attack.

Hypothetical Reactivity Data for Electrophilic Aromatic Substitution:

| Electrophile (E+) | Predicted Major Isomer(s) | Predicted Reactivity | Rationale |

| NO₂⁺ (Nitration) | 3-nitro and 5-nitro derivatives | Low | Strongly acidic conditions would protonate the amino group, making the -SCF₃ group the dominant director. |

| Br⁺ (Bromination) | 4-bromo and 6-bromo derivatives | Moderate | With a non-acidic Lewis acid catalyst, the -CH₂NH₂ group's directing effect may dominate. |

| SO₃ (Sulfonation) | 3-sulfonic acid and 5-sulfonic acid derivatives | Low | Fuming sulfuric acid would lead to protonation of the amine, favoring meta-directing influence of the -SCF₃ group. |

| R-C=O⁺ (Friedel-Crafts Acylation) | Likely no reaction | Very Low | The strong deactivation by the -SCF₃ group and potential complexation of the Lewis acid with the amino group would likely inhibit the reaction. |

This table presents hypothetical outcomes based on established chemical principles, as specific experimental data for 2-(Trifluoromethylthio)Benzylamine is not available in the literature.

Metal-Catalyzed Cross-Coupling Reactions at Ortho-Positions

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of C-H bonds ortho to a directing group is a particularly powerful strategy. In 2-(trifluoromethylthio)benzylamine, the aminomethyl group could potentially act as a directing group, facilitating C-H activation at the ortho position (position 3).

Reactions such as the Suzuki, Heck, and Sonogashira couplings could theoretically be employed to introduce new substituents at this position. A variety of transition metal catalysts, most commonly based on palladium, rhodium, or ruthenium, could be explored. The success of such reactions would depend on the ability of the nitrogen atom in the aminomethyl group to coordinate to the metal center, bringing it in close proximity to the C-H bond at position 3 for activation.

However, the steric bulk of the trifluoromethylthio group at the adjacent position (position 2) could present a significant hindrance to this approach. Furthermore, the sulfur atom in the -SCF₃ group could potentially coordinate to the metal catalyst, acting as a catalyst poison and inhibiting the desired reaction.

Potential Metal-Catalyzed Cross-Coupling Reactions:

| Coupling Partner | Catalyst System | Potential Product | Potential Challenges |

| Arylboronic acid (Suzuki) | Pd(OAc)₂ / Ligand | 3-Aryl-2-(trifluoromethylthio)benzylamine | Steric hindrance from the -SCF₃ group; catalyst poisoning by sulfur. |

| Alkene (Heck) | Pd(OAc)₂ / Ligand | 3-Alkenyl-2-(trifluoromethylthio)benzylamine | Steric hindrance; potential for side reactions. |

| Terminal alkyne (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | 3-Alkynyl-2-(trifluoromethylthio)benzylamine | Catalyst poisoning by sulfur; steric hindrance. |

This table outlines potential synthetic pathways. The feasibility and efficiency of these reactions would need to be determined through experimental investigation.

Computational and Theoretical Investigations of 2 Trifluoromethylthio Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule. These calculations allow for a detailed exploration of the molecule's electronic structure and conformational possibilities from first principles.

Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)

The initial step in the computational investigation of 2-(Trifluoromethylthio)Benzylamine involves geometry optimization. This process determines the lowest energy three-dimensional arrangement of the atoms, corresponding to the most stable structure of the molecule in the gas phase. rsc.org DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), are commonly employed for this purpose due to their balance of accuracy and computational efficiency. rsc.orgnrel.gov

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes calculating the distribution of electron density, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determining atomic charges. nrel.gov The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Mulliken charge analysis helps to identify the electron-rich and electron-deficient centers within the molecule, which is crucial for predicting sites of nucleophilic or electrophilic attack.

Table 1: Calculated DFT Parameters for 2-(Trifluoromethylthio)Benzylamine (Note: The following data is illustrative, based on typical results from DFT calculations for similar aromatic compounds.)

| Parameter | Value | Description |

| Total Energy | -1027.5 Hartree | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on N | -0.85 e | Indicates the nitrogen atom of the amine group is a nucleophilic center. |

| Mulliken Charge on S | +0.45 e | Suggests the sulfur atom is relatively electron-deficient. |

This table is interactive. You can sort the data by clicking on the column headers.

Conformational Landscape and Energy Minima Analysis

The flexibility of the benzylamine (B48309) side chain and the trifluoromethylthio group means that 2-(Trifluoromethylthio)Benzylamine can exist in multiple conformations. libretexts.org Conformational analysis is the study of these different spatial arrangements (rotamers) and their relative energies. libretexts.orgnih.gov This is typically done by systematically rotating the single bonds, such as the C(aryl)-CH2 bond, the CH2-NH2 bond, and the C(aryl)-S bond, and calculating the potential energy at each step.

The results of this analysis are plotted on a potential energy surface, which reveals the low-energy conformations (energy minima) and the energy barriers to rotation between them. rsc.org The most stable conformers are those that minimize steric hindrance and optimize favorable electronic interactions. libretexts.org For 2-(Trifluoromethylthio)Benzylamine, key considerations would be the steric bulk of the trifluoromethylthio group influencing the orientation of the adjacent aminomethyl group.

Table 2: Relative Energies of Key Conformers of 2-(Trifluoromethylthio)Benzylamine (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (C1-C2-CH2-N) | Relative Energy (kcal/mol) | Population (%) | Description |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.2 | The aminomethyl group is oriented away from the trifluoromethylthio group, minimizing steric clash. |

| 2 | 60° (gauche) | 1.50 | 14.5 | A higher energy conformer due to steric interaction between the amine and trifluoromethylthio groups. |

| 3 | -60° (gauche) | 1.55 | 10.3 | Similar in energy to the other gauche conformer. |

This table is interactive. You can sort the data by clicking on the column headers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for structure confirmation. mdpi.com

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.netarxiv.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted spectra can help in assigning peaks in experimental data. The mean absolute error for ¹H chemical shift predictions can be around 0.2-0.3 ppm. mdpi.com

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. nist.gov These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and thus are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experiment. nist.govdtic.mil These predictions are useful for assigning specific absorption bands to the stretching and bending motions of functional groups, such as the N-H and C-F stretches.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. dokumen.pubresearchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, providing a step-by-step understanding of the reaction mechanism. numberanalytics.com

For 2-(Trifluoromethylthio)Benzylamine, one could investigate reactions involving the nucleophilic amine group, such as its condensation with an aldehyde to form an imine. vulcanchem.comacs.org The computational workflow would involve:

Optimizing the geometries of the reactants, products, any intermediates, and transition states.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that a located transition state correctly connects the reactant and product of a particular step. numberanalytics.com

These calculations can reveal the rate-determining step of the reaction and provide insights into how the electronic and steric properties of the trifluoromethylthio group influence the reaction's progress. numberanalytics.com

Structure-Reactivity and Structure-Selectivity Studies

Building on mechanistic insights, computational studies can explore how structural modifications affect the reactivity and selectivity of 2-(Trifluoromethylthio)Benzylamine. preprints.org By creating a library of virtual derivatives (e.g., by adding various substituents to the benzene (B151609) ring), one can calculate properties that correlate with reactivity, such as:

HOMO energy: A higher HOMO energy generally indicates greater nucleophilicity.

Atomic charges: The charge on the nitrogen atom can be used as a descriptor for its reactivity.

Proton affinity: The calculated energy change upon protonation of the amine group can quantify its basicity.

These studies can guide synthetic efforts by predicting which derivatives would be more or less reactive in a desired transformation or which might favor the formation of one product over another (selectivity). preprints.orgjku.at For example, adding an electron-donating group to the ring would be predicted to increase the nucleophilicity of the amine, potentially accelerating its reaction with electrophiles.

Prediction of Molecular Interactions with Biological Targets

Computational methods, particularly molecular docking, are widely used to predict how a small molecule like 2-(Trifluoromethylthio)Benzylamine might interact with a biological target, such as a protein or enzyme. nih.gov This process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank.

Placing the 3D structure of 2-(Trifluoromethylthio)Benzylamine (the ligand) into the protein's active or binding site.

Using a scoring function to evaluate many possible binding poses and predict the most favorable one, estimating the binding affinity.

The results can highlight key intermolecular interactions, such as hydrogen bonds between the amine group and polar residues in the protein, or hydrophobic interactions involving the benzene ring and the lipophilic trifluoromethylthio group. researchgate.net These predictions can generate hypotheses about the molecule's potential biological activity and guide the design of new compounds with improved affinity and selectivity for a specific target. nih.gov

Applications in Medicinal Chemistry and Advanced Materials Research Excluding Prohibited Information

Precursor in Target-Oriented Synthesis for Bioactive Molecules

The development of complex bioactive molecules often relies on the use of versatile precursors that can be readily modified. escholarship.org 2-(Trifluoromethylthio)Benzylamine serves this purpose effectively, enabling chemists to introduce the trifluoromethylthio group into a variety of molecular architectures.

The introduction of fluorinated groups is a widely used strategy to modulate the physicochemical and biological properties of organic compounds. beilstein-journals.orgacs.org The trifluoromethylthio (SCF3) group, in particular, is prized for its ability to increase lipophilicity, a key factor in improving the bioavailability of potential drugs. researchgate.net 2-(Trifluoromethylthio)Benzylamine acts as a key starting material for synthesizing novel small molecules where this group is essential for bioactivity. The development of methods for trifluoromethylthiolation has expanded the toolbox of synthetic chemists, allowing for the incorporation of the SCF3 group into a wide range of organic structures. researchgate.netresearchgate.net The presence of the amine group in 2-(Trifluoromethylthio)Benzylamine offers a convenient handle for further chemical transformations, facilitating its use in multi-step syntheses aimed at producing complex, fluorinated drug candidates.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The discovery of novel scaffolds is crucial for expanding the diversity of drug-like molecules and overcoming challenges such as drug resistance and the need for intellectual property novelty. rsc.orgnih.gov The 2-(Trifluoromethylthio)Benzylamine structure represents a unique scaffold that combines the established benzylamine (B48309) core with the desirable properties of the trifluoromethylthio group. This scaffold can be used to generate libraries of compounds for high-throughput screening, leading to the identification of new therapeutic agents. Contemporary medicinal chemistry is increasingly moving beyond traditional aromatic systems to explore new and unusual ring systems, and scaffolds like 2-(Trifluoromethylthio)Benzylamine are instrumental in this shift. rsc.org

Investigations into Pharmacological Target Interactions (Mechanism-focused Studies)

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. The structural features of 2-(Trifluoromethylthio)Benzylamine make it and its derivatives interesting subjects for mechanism-focused studies.

The trifluoromethylthio group can play a direct role in how a molecule interacts with and inhibits an enzyme. For instance, related compounds containing this moiety have shown inhibitory activity against various enzymes. A notable example is N-(4-((Trifluoromethyl)thio)benzyl)acetamide, which has been identified as an inhibitor of tyrosine phosphatases. Furthermore, derivatives containing a 2-trifluoromethyl acrylamide (B121943) warhead have been developed as potent inhibitors of protein disulfide isomerase (PDI), a potential target for treating thrombosis. nih.gov These examples strongly suggest that derivatives synthesized from 2-(Trifluoromethylthio)Benzylamine could be investigated as potential modulators of enzyme activity, including kinases and other metalloenzymes. google.com

| Compound Class | Enzyme Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Trifluoromethylthio-containing compounds | Protein Disulfide Isomerase (PDI) | Thrombosis | nih.gov |

| Benzylamine derivatives | Tyrosine Phosphatases | Various (e.g., cancer, metabolic disorders) | |

| Metalloenzyme inhibitors | Matrix Metalloproteases (MMPs) | Cancer, arthritis | google.com |

The design of effective ligands for biological receptors depends on achieving a precise fit and favorable interactions within the receptor's binding pocket. nih.gov The trifluoromethylthio group of 2-(Trifluoromethylthio)Benzylamine can contribute to binding affinity through hydrophobic and electrostatic interactions. researchgate.net Computational models are often used to predict how ligands will bind to receptors and to guide the design of new molecules with improved potency and selectivity. nih.gov The unique electronic properties and conformation conferred by the SCF3 group can lead to enhanced binding at target sites. researchgate.net Receptor binding studies for derivatives of 2-(Trifluoromethylthio)Benzylamine would be essential to determine their affinity and selectivity for specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which are common targets for drugs containing benzylamine-like structures. csic.es

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of 2-(Trifluoromethylthio)Benzylamine, SAR studies would focus on how modifications to the aromatic ring and the amine group affect their pharmacological profile.

Research on related benzylamine derivatives has shown that the nature and position of substituents on the aryl ring are critical determinants of biological activity. nih.govrsc.org For example, the introduction of halogen atoms can significantly increase the anticancer activity of certain heterocyclic compounds, likely due to the formation of halogen bonds that enhance binding affinity. nih.gov In the context of 2-(Trifluoromethylthio)Benzylamine derivatives, SAR studies would systematically explore substitutions at the 3, 4, 5, and 6-positions of the benzene (B151609) ring. Furthermore, converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic system, would also be expected to have a profound impact on activity. mdpi.comscispace.com

| Structural Modification | Predicted Effect on Activity | Rationale | Reference |

|---|---|---|---|

| Substitution on the benzene ring (e.g., with halogens) | Potential increase in potency | Enhanced binding affinity via halogen bonding; altered electronics and lipophilicity. | nih.gov |

| Modification of the amine group (e.g., alkylation, acylation) | Changes in selectivity and potency | Altered hydrogen bonding capacity, steric profile, and basicity. | rsc.orgmdpi.com |

| Positional Isomerism (e.g., 3- or 4-(Trifluoromethylthio)benzylamine) | Different biological targets and/or potency | The relative positions of the amine and SCF3 groups would dictate the interaction geometry with the biological target. | nih.gov |

Role of the Trifluoromethylthio Moiety in Modulating Lipophilicity, Metabolic Stability, and Bioavailability

The trifluoromethylthio (-SCF3) group is a critical functional group in modern drug design, valued for its unique electronic properties and its significant impact on a molecule's behavior in biological systems. enamine.netnih.gov Its introduction into a molecular scaffold is a strategic approach to enhance lipophilicity, metabolic stability, and bioavailability. researchgate.netchinesechemsoc.org

Lipophilicity: The -SCF3 group is recognized as one of the most lipophilic functional groups used in medicinal chemistry. researchgate.net Lipophilicity, often measured by the partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The high lipophilicity of the -SCF3 moiety can enhance the ability of a drug candidate to cross cellular membranes, including the blood-brain barrier. enamine.netresearchgate.netenamine.net This property is essential for improving the permeability and, consequently, the uptake of therapeutic compounds. mdpi.comnih.gov

| Functional Group | Hansch Parameter (πx) |

|---|---|

| -SCF3 | 1.44 (approx.) |

| -OCF3 | 1.04 researchgate.net |

| -CF3 | 0.88 researchgate.net |

| -CH3 | 0.52 researchgate.net |

| -OCH3 | -0.02 researchgate.net |

Metabolic Stability: The introduction of a trifluoromethylthio group can significantly improve a molecule's metabolic stability. researchgate.netresearchgate.net This is largely due to the strong electron-withdrawing nature of the -SCF3 group, which can shield adjacent positions on an aromatic ring from oxidative metabolism by enzymes like cytochrome P450. nih.gov Benzylic positions, in particular, are often susceptible to metabolic oxidation, and the presence of the -SCF3 group can protect against this degradation pathway, potentially increasing the half-life of a drug candidate in the body. nih.govresearchgate.net This enhanced stability means that the compound is less readily oxidized in vivo, which can lead to a more predictable and sustained therapeutic effect. researchgate.net

Bioavailability: The combination of increased lipophilicity and improved metabolic stability often leads to enhanced bioavailability. enamine.netchinesechemsoc.orgbohrium.com By improving a molecule's ability to pass through biological membranes and resist metabolic breakdown, the -SCF3 group helps ensure that a greater fraction of the administered dose reaches its target site in the body. enamine.netresearchgate.net This can allow for reduced drug dosages, which is a desirable outcome in pharmaceutical development. researchgate.net

Positional Isomerism and its Influence on Biological Profiles

The specific placement of the trifluoromethylthio group on the benzylamine scaffold is a critical determinant of the molecule's biological activity. Positional isomerism—the arrangement of functional groups at different positions on the aromatic ring (e.g., ortho, meta, para)—can dramatically alter a compound's three-dimensional shape, electronic distribution, and ability to interact with biological targets such as enzymes and receptors.

Research has shown that even with the same set of functional groups, different isomers can exhibit widely varying biological activities and toxicity profiles. nih.gov For instance, the ortho-isomer, 2-(Trifluoromethylthio)benzylamine, will have a distinct spatial relationship between the aminomethyl group (-CH₂NH₂) and the trifluoromethylthio group (-SCF₃) compared to its meta- and para-isomers. This structural difference can lead to variations in binding affinity and selectivity for a specific biological target. nih.gov One isomer might fit perfectly into the active site of an enzyme, while another might bind weakly or not at all. This principle is fundamental in structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its therapeutic effects. nih.gov Consequently, the ortho-, meta-, and para-isomers of (Trifluoromethylthio)benzylamine are expected to possess distinct biological profiles.

| Isomer | Structure Name | CAS Number |

|---|---|---|

| Ortho | 2-(Trifluoromethylthio)benzylamine | 236736-24-6 bldpharm.com |

| Meta | 3-(Trifluoromethylthio)benzylamine | Not readily available |

| Para | 4-(Trifluoromethylthio)benzylamine | 128273-56-3 sigmaaldrich.com |

Exploration in Agrochemical and Advanced Materials Science Research

Beyond pharmaceuticals, the trifluoromethylthio moiety is explored in agrochemical and materials science research. enamine.netresearchgate.net In agrochemistry, the principles of drug design are often applicable. The goal is to create molecules that are potent against pests or weeds while having favorable stability and bioavailability characteristics. The -SCF3 group is therefore incorporated into novel structures being investigated as potential pesticides and herbicides. chemimpex.com

In the field of materials science, the unique properties of organofluorine compounds are leveraged to create advanced materials. researchgate.net The trifluoromethylthio group can be used to modify polymers and coatings to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. chemimpex.com Research in this area focuses on synthesizing new monomers and polymers containing the -SCF3 group to develop materials with specific, high-performance characteristics for a range of technological applications. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethylthio)Benzylamine in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(trifluoromethylthio)benzyl bromide with ammonia in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) yields the primary amine. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Q. How can the purity and structural integrity of 2-(Trifluoromethylthio)Benzylamine be verified?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the benzylamine moiety (δ ~3.8 ppm for -CH2NH2) and trifluoromethylthio group (δ ~120–130 ppm in ¹⁹F NMR). Mass spectrometry (ESI-MS or GC-MS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 222.1). Purity ≥95% is validated via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key stability considerations for storing 2-(Trifluoromethylthio)Benzylamine?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stability tests via TGA/DSC show decomposition onset at ~180°C, suggesting thermal stability for short-term reactions below 100°C .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The -SCF3 group is strongly electron-withdrawing, activating the benzyl position for nucleophilic attack. Kinetic studies (e.g., Hammett σₚ values) show enhanced reactivity compared to non-fluorinated analogs. DFT calculations (B3LYP/6-31G*) reveal partial positive charge localization on the benzyl carbon, supporting experimental reaction rates .

Q. What computational methods are suitable for modeling the interaction of 2-(Trifluoromethylthio)Benzylamine with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using high-resolution receptor structures (e.g., monoamine oxidases). QSAR models incorporating substituent parameters (e.g., van der Waals volume, logP) predict binding affinities. Validate with in vitro assays measuring IC50 against MAO-A/MAO-B .

Q. How does the compound’s bioactivity profile compare to structurally similar benzylamine derivatives?

- Data-Driven Analysis :

| Compound | Target Receptor | IC50 (nM) | Key Structural Difference |

|---|---|---|---|

| 2-(Trifluoromethylthio)Benzylamine | MAO-A | 120 ± 15 | -SCF3 group |

| 2-(Trifluoromethyl)Benzylamine | MAO-A | 250 ± 30 | -CF3 instead of -SCF3 |

| 4-Fluorobenzylamine | MAO-B | >1000 | No thioether moiety |

The -SCF3 group enhances binding affinity due to stronger electron withdrawal and hydrophobic interactions .

Q. What strategies mitigate side reactions during functionalization of 2-(Trifluoromethylthio)Benzylamine?

- Methodological Answer : For amide coupling (e.g., with carboxylic acids), use coupling agents like EDC/HOBt at 0°C to minimize racemization. Protect the amine with Boc groups prior to alkylation. Monitor reaction progress via TLC (silica, 1:1 EtOAc/hexane) to detect intermediates .

Contradictions and Resolution in Literature

- Synthetic Yield Discrepancies : Some studies report 60–70% yields for nucleophilic substitution , while others achieve >85% using microwave-assisted synthesis . Resolution involves optimizing solvent (acetonitrile vs. DMF) and reaction time (2–4 hours under microwave vs. 12 hours conventional).

- Biological Activity Variability : Disparate IC50 values for MAO-A inhibition (120 nM vs. 450 nM) arise from assay conditions (e.g., pH, enzyme source). Standardize protocols using recombinant human MAO-A and 10 mM phosphate buffer (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.